molecular formula C8H9BrO2 B14547176 (E)-Methyl(4-oxocyclohepta-2,5-dien-1-ylidene)oxidanium bromide CAS No. 61779-83-7

(E)-Methyl(4-oxocyclohepta-2,5-dien-1-ylidene)oxidanium bromide

Cat. No.: B14547176
CAS No.: 61779-83-7
M. Wt: 217.06 g/mol
InChI Key: CDVBAHIEVQGHEJ-UHFFFAOYSA-M
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Description

(E)-Methyl(4-oxocyclohepta-2,5-dien-1-ylidene)oxidanium bromide is a chemical compound with a unique structure that includes a seven-membered ring with a ketone group and a bromide ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl(4-oxocyclohepta-2,5-dien-1-ylidene)oxidanium bromide typically involves the reaction of a cycloheptadienone derivative with a methylating agent in the presence of a brominating agent. The reaction conditions often include:

    Solvent: Common solvents used include dichloromethane or chloroform.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Catalysts such as Lewis acids (e.g., aluminum chloride) may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl(4-oxocyclohepta-2,5-dien-1-ylidene)oxidanium bromide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex structures.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(E)-Methyl(4-oxocyclohepta-2,5-dien-1-ylidene)oxidanium bromide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-Methyl(4-oxocyclohepta-2,5-dien-1-ylidene)oxidanium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptadienone derivatives: Compounds with similar ring structures but different substituents.

    Brominated ketones: Compounds with bromine and ketone groups but different ring sizes or configurations.

Uniqueness

(E)-Methyl(4-oxocyclohepta-2,5-dien-1-ylidene)oxidanium bromide is unique due to its specific combination of a seven-membered ring, a ketone group, and a bromide ion. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

CAS No.

61779-83-7

Molecular Formula

C8H9BrO2

Molecular Weight

217.06 g/mol

IUPAC Name

methyl-(4-oxocyclohepta-2,5-dien-1-ylidene)oxidanium;bromide

InChI

InChI=1S/C8H9O2.BrH/c1-10-8-4-2-3-7(9)5-6-8;/h2-3,5-6H,4H2,1H3;1H/q+1;/p-1

InChI Key

CDVBAHIEVQGHEJ-UHFFFAOYSA-M

Canonical SMILES

C[O+]=C1CC=CC(=O)C=C1.[Br-]

Origin of Product

United States

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